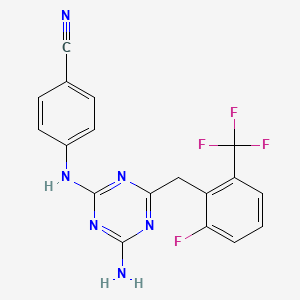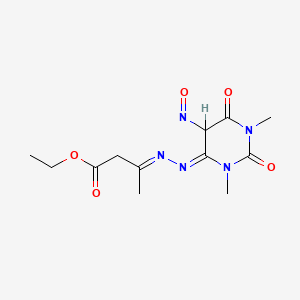
Butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester is a complex organic compound It features a butanoic acid backbone with a hydrazono group linked to a tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazono)-, ethyl ester typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine ring: Starting from simple precursors like urea and β-keto esters, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the nitroso group: This step involves the nitration of the pyrimidine ring, followed by reduction to introduce the nitroso functionality.
Hydrazone formation: The hydrazono group is introduced by reacting the nitroso-pyrimidine with hydrazine derivatives.
Esterification: The final step involves esterification of the butanoic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted hydrazones.
科学的研究の応用
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: In the development of novel materials with specific properties.
Biological Research: As a probe or reagent in biochemical studies.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitroso and hydrazono groups could play key roles in binding to these targets.
類似化合物との比較
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different functional groups.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
The unique combination of the butanoic acid backbone with the tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene hydrazono group sets this compound apart from others, potentially offering unique properties and applications.
特性
CAS番号 |
95335-88-9 |
|---|---|
分子式 |
C12H17N5O5 |
分子量 |
311.29 g/mol |
IUPAC名 |
ethyl (3E)-3-[(E)-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N5O5/c1-5-22-8(18)6-7(2)13-14-10-9(15-21)11(19)17(4)12(20)16(10)3/h9H,5-6H2,1-4H3/b13-7+,14-10+ |
InChIキー |
XRJGSLFDMSKXIW-SEWRKBRGSA-N |
異性体SMILES |
CCOC(=O)C/C(=N/N=C/1\C(C(=O)N(C(=O)N1C)C)N=O)/C |
正規SMILES |
CCOC(=O)CC(=NN=C1C(C(=O)N(C(=O)N1C)C)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


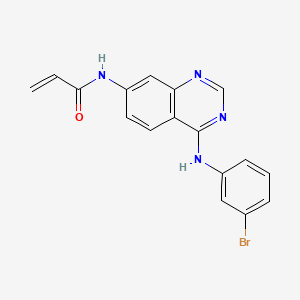





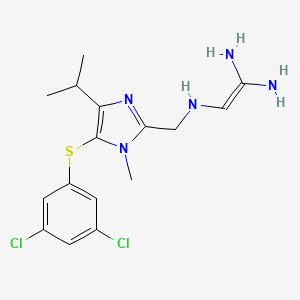



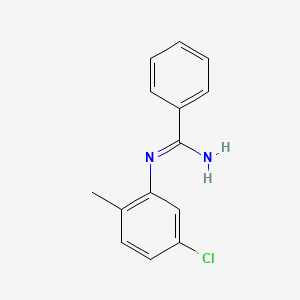
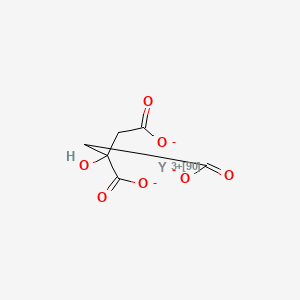
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate](/img/structure/B12697711.png)
